REACTION_CXSMILES
|
Br[C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl>C1(C)C=CC=CC=1.C(O)C.[OH-].[Na+].O>[OH:8][C:7]1[C:2]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:5.6|
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
palladium (tetrakis)triphenylphosphine
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred vigorously at 100° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with a stream of nitrogen
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (50 mL) and ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
affording a yellow solid
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
again was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried with sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oily solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with 2:1 hexane/ethylacetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=NC=CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |